4-Epiminocycline 4-Epiminocycline 4-epi Minocycline is the main degradation product of and a potential impurity in commercial preparations of minocycline. Minocycline is a broad spectrum tetracycline antibiotic that has a particularly long half-life in serum. Formulations containing minocycline have been used in the treatment of acne in older patients. Minocycline also has both anti-inflammatory and neuroprotective actions.

Brand Name: Vulcanchem
CAS No.: 43168-51-0
VCID: VC0129588
InChI: InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1
SMILES: CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Molecular Formula: C23H27N3O7
Molecular Weight: 457.5 g/mol

4-Epiminocycline

CAS No.: 43168-51-0

Cat. No.: VC0129588

Molecular Formula: C23H27N3O7

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

4-Epiminocycline - 43168-51-0

Specification

Description 4-epi Minocycline is the main degradation product of and a potential impurity in commercial preparations of minocycline. Minocycline is a broad spectrum tetracycline antibiotic that has a particularly long half-life in serum. Formulations containing minocycline have been used in the treatment of acne in older patients. Minocycline also has both anti-inflammatory and neuroprotective actions.

CAS No. 43168-51-0
Molecular Formula C23H27N3O7
Molecular Weight 457.5 g/mol
IUPAC Name (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Standard InChI InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1
Standard InChI Key FFTVPQUHLQBXQZ-MJPDVNATSA-N
Isomeric SMILES CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
SMILES CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Canonical SMILES CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

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